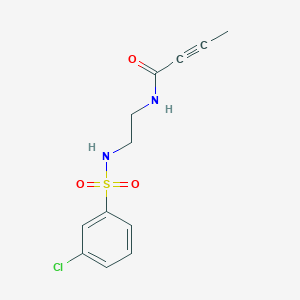

N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide

Description

Properties

IUPAC Name |

N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]but-2-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3S/c1-2-4-12(16)14-7-8-15-19(17,18)11-6-3-5-10(13)9-11/h3,5-6,9,15H,7-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMHLKXCPSJEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide typically involves the following steps:

Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

Alkyne Introduction: The sulfonamide intermediate is then reacted with an alkyne derivative under suitable conditions to introduce the but-2-ynamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it into corresponding amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have shown that compounds similar to N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide exhibit significant antiviral properties, particularly against SARS-CoV-2. Research focused on the design and synthesis of covalent inhibitors targeting the viral protease has demonstrated that such compounds can effectively inhibit enzymatic activity, leading to reduced viral replication . The mechanism involves the formation of covalent adducts with the target enzyme, a strategy that enhances the efficacy of these inhibitors.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways relevant to various diseases. Studies indicate that similar sulfonamide derivatives can inhibit enzymes like acetylcholinesterase, which is crucial for neurodegenerative disease management . This inhibition could lead to therapeutic applications in treating conditions such as Alzheimer's disease.

Synthesis and Chemical Reactions

Synthesis of Novel Derivatives

this compound can be synthesized through various methods, including one-pot reactions that utilize mild conditions for the formation of biologically relevant compounds. For instance, the use of silica gel or solvent-promoted reactions has been shown to facilitate the synthesis of related sulfonamide derivatives with enhanced biological activity .

Oxidation Reactions

The compound can also undergo oxidation reactions to yield more complex structures. Recent research indicates that N-arylethynylsulfonamides can be oxidized into N-sulfonyl derivatives using dimethyl sulfoxide as both an oxidant and solvent, providing a straightforward method for transforming these compounds into useful products for further biological evaluation .

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) reported for these compounds suggest a promising avenue for developing new antimicrobial agents .

Cytotoxicity Against Cancer Cells

Investigations into the cytotoxic effects of this compound have shown selective activity against various cancer cell lines. Such compounds exhibit potential for use in cancer therapy by selectively targeting malignant cells while sparing normal cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes involved in folate synthesis, while the alkyne moiety may interact with other biological pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide group and exhibit similar biological activities.

Alkyne Derivatives: Compounds containing alkyne moieties, such as propargyl alcohol, have comparable reactivity.

Uniqueness: N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide is unique due to the combination of its sulfonamide, chlorophenyl, and alkyne groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide is a compound that has attracted significant interest in the scientific community due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups:

- Sulfonamide Group : Known for its antibacterial properties.

- Chlorophenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Alkyne Moiety : Enhances reactivity and may facilitate interactions with various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Folate Synthesis : The sulfonamide group can inhibit enzymes involved in folate synthesis, similar to other sulfonamide antibiotics.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : Investigations have suggested that this compound may also possess anticancer activities, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. One notable study reported the following findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

These results indicate that the compound may serve as a lead for further development in cancer therapeutics.

Comparison with Similar Compounds

This compound can be compared with other compounds possessing similar functional groups:

| Compound Name | Type | Notable Activity |

|---|---|---|

| Sulfamethoxazole | Sulfonamide | Antibacterial |

| Propargyl Alcohol | Alkyne Derivative | Reactivity in organic synthesis |

| Benzamide Derivatives | Various | Anticancer |

The unique combination of functional groups in this compound may confer distinct biological properties not found in these other compounds.

Chemical Reactions Analysis

Hydrohalogenation Reactions

This compound undergoes hydrohalogenation via metal-free conditions using dimethylpropyleneurea (DMPU) and hydrohalic acids (HX). The reaction introduces halogens (Cl, Br) across the triple bond, forming trans-dihaloalkenes with high regio- and stereoselectivity .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Hydrochlorination | DMPU/HCl, 40°C, 24 h | (E)-2-chloro-2-butenamide | 85% |

| Hydrobromination | DMPU/HBr, 40°C, 24 h | (E)-2-bromo-2-butenamide | 73% |

Oxidation Reactions

Dimethyl sulfoxide (DMSO) acts as an oxidant in a double nucleophilic oxidation mechanism , converting ynamides into sulfonamides. For analogs like N-arylethynylsulfonamides, DMSO attacks the β-carbon of the alkyne, forming zwitterionic intermediates that release dimethyl sulfide and yield N-sulfonyl-2-aryloxoacetamides .

Photoinduced Structural Modifications

Under blue LED irradiation, the compound undergoes radical-triggered bond fission and functionalization . The alkyne bond cleaves to generate reactive intermediates, enabling cross-coupling with electrophiles (e.g., iodides) to form functionalized products like (E)-3-(1-iodo-2-phenyl-2-tosylvinyl)-2-phenyl-1-tosylindole .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Photocatalytic cleavage | Blue LED, acetone | Functionalized indoles | 60% |

Cyclization Reactions

Ynamides with o-(methylthio)aryl groups undergo protonative intramolecular cyclization on silica gel or in polar solvents, forming benzo[b]thiophenes. While this specific compound lacks a thiophene moiety, analogous ynamides demonstrate this pathway under mild conditions .

| Reaction Type | Conditions | Product |

|---|---|---|

| Protonative cyclization | Silica gel, polar solvent | Functionalized benzo[b]thiophenes |

Nucleophilic Substitutions and Hydrolysis

The sulfonamide group may participate in nucleophilic aromatic substitution under strongly basic conditions, while the ynamide triple bond can undergo hydrolysis to form amides or ketones, depending on reaction conditions (e.g., acid/base catalysis).

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | Acidic/basic aqueous conditions | Amides or ketones |

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide, and how can purity be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide bond formation and alkyne coupling. A typical approach includes:

- Step 1 : React 3-chlorophenylsulfonyl chloride with a primary amine (e.g., 2-aminoethylbut-2-ynamide) under basic conditions (e.g., triethylamine) to form the sulfonamide linkage .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents.

- Purity Optimization : Use LC-MS to confirm molecular weight and HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity. Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize ¹H and ¹³C NMR to confirm the sulfonamide NH (~8.5 ppm), alkyne proton absence (C≡CH), and 3-chlorophenyl aromatic signals (~7.2–7.8 ppm) .

- IR : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺ calculated for C₁₃H₁₄ClN₂O₂S: 313.0478) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-alkyne hybrids like this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to confirm target engagement .

- Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to identify off-target effects.

- Structural Analog Comparison : Compare activity with analogs lacking the alkyne group (e.g., N-(2-((3-chlorophenyl)sulfonamido)ethyl)acetamide) to isolate functional group contributions .

Q. What computational approaches are suitable for predicting the interaction of this compound with neurological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to dopamine D2 receptors (PDB ID: 6CM4). Focus on sulfonamide H-bonding with Asp114 and alkyne π-stacking with Phe389 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable interactions).

- QSAR Modeling : Corporate Hammett σ values for the 3-chlorophenyl group to predict electronic effects on receptor affinity .

Q. How can crystallographic data from related compounds inform structural analysis of this compound?

- Methodological Answer :

- Reference Crystal Structures : Analyze sulfonamide torsion angles (e.g., C-S-N-C dihedral ~70° in 2-chloro-N-(3-methylphenyl)benzamide ).

- Polymorphism Screening : Use solvent-drop grinding (e.g., methanol/water) to identify stable polymorphs. Compare XRD patterns with databases (e.g., Cambridge Structural Database) .

Data Contradiction & Experimental Design

Q. What experimental controls are essential when studying this compound’s neuropharmacological effects?

- Methodological Answer :

- Negative Controls : Include a sulfonamide-free analog (e.g., N-(2-aminoethyl)but-2-ynamide) to isolate sulfonamide-specific effects.

- Positive Controls : Use known neurotransmitter modulators (e.g., haloperidol for dopamine receptors) to benchmark activity .

- Solvent Controls : Test DMSO/vehicle at equivalent concentrations to rule out solvent-induced artifacts.

Q. How should researchers design assays to differentiate between covalent (alkyne-mediated) and non-covalent target interactions?

- Methodological Answer :

- Click Chemistry Probes : Incubate with azide-functionalized fluorescent tags (e.g., TAMRA-azide) to detect alkyne-mediated covalent binding via CuAAC .

- Competition Assays : Pre-treat targets with non-alkynylated competitors (e.g., N-(3-chlorophenyl)sulfonamide) to assess reversible binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.